molecular formula C29H58O10 B12847811 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid CAS No. 66161-61-3

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid

Cat. No.: B12847811
CAS No.: 66161-61-3
M. Wt: 566.8 g/mol
InChI Key: XBMLLJLGCSRVNC-UHFFFAOYSA-N
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Description

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is a complex organic compound with the molecular formula C({29})H({58})O(_{10}) It is characterized by its long chain structure, which includes multiple ether linkages and a terminal carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid typically involves the stepwise addition of ethylene oxide units to a suitable starting material, followed by the introduction of a carboxylic acid group. One common method involves the following steps:

    Starting Material: Begin with a long-chain alcohol, such as tridecanol.

    Ethoxylation: React the alcohol with ethylene oxide in the presence of a catalyst, such as potassium hydroxide, to form a polyether chain.

    Carboxylation: Introduce a carboxylic acid group at the terminal end of the polyether chain using a reagent like chloroacetic acid under basic conditions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors for the ethoxylation step, ensuring consistent product quality and yield. The carboxylation step can be optimized using automated systems to control reaction parameters precisely.

Chemical Reactions Analysis

Types of Reactions

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid can undergo various chemical reactions, including:

    Oxidation: The ether linkages can be oxidized to form carbonyl compounds.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms in the carboxylic acid group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used to introduce halides.

Major Products

    Oxidation: Formation of aldehydes or ketones.

    Reduction: Formation of primary alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid has a wide range of applications in scientific research:

    Chemistry: Used as a surfactant and emulsifying agent due to its amphiphilic nature.

    Biology: Employed in the study of membrane proteins and lipid bilayers.

    Medicine: Investigated for its potential use in drug delivery systems, particularly for hydrophobic drugs.

    Industry: Utilized in the formulation of detergents, lubricants, and cosmetics.

Mechanism of Action

The mechanism by which 3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid exerts its effects is primarily through its ability to interact with lipid membranes. The polyether chain can insert into lipid bilayers, altering their fluidity and permeability. The carboxylic acid group can form hydrogen bonds with polar head groups of lipids, stabilizing the interaction.

Comparison with Similar Compounds

Similar Compounds

    Polyethylene glycol (PEG): Similar in structure but lacks the terminal carboxylic acid group.

    Polypropylene glycol (PPG): Contains propylene oxide units instead of ethylene oxide.

    Polytetrahydrofuran (PTHF): Composed of tetrahydrofuran units, offering different solubility properties.

Uniqueness

3,6,9,12,15,18,21,24-Octaoxaheptatriacontanoic acid is unique due to its specific combination of a long polyether chain and a terminal carboxylic acid group. This structure imparts distinct amphiphilic properties, making it particularly useful in applications requiring both hydrophilic and hydrophobic interactions.

Properties

CAS No.

66161-61-3

Molecular Formula

C29H58O10

Molecular Weight

566.8 g/mol

IUPAC Name

2-[2-[2-[2-[2-[2-[2-(2-tridecoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]acetic acid

InChI

InChI=1S/C29H58O10/c1-2-3-4-5-6-7-8-9-10-11-12-13-32-14-15-33-16-17-34-18-19-35-20-21-36-22-23-37-24-25-38-26-27-39-28-29(30)31/h2-28H2,1H3,(H,30,31)

InChI Key

XBMLLJLGCSRVNC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCOCCOCCOCCOCCOCCOCCOCCOCC(=O)O

Origin of Product

United States

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